Chlamydocin
Overview
Description
Chlamydocin is a compound with the molecular formula C28H38N4O6 . It is a histone deacetylase (HDAC) inhibitor that was originally isolated from D. chlamydosporia and has anticancer properties . It is selective for HDAC1 over HDAC6 .
Synthesis Analysis
The synthesis of Chlamydocin involves a Chelate-Claisen rearrangement of a chiral allylic ester . This rearrangement allows the synthesis of the unusual epoxyketo amino acid Aoe found in Chlamydocin .
Molecular Structure Analysis
The molecular structure of Chlamydocin is characterized by a cyclic tetrapeptide core . The compound has a molecular weight of 526.6 g/mol .
Chemical Reactions Analysis
Chlamydocin is known to interact with histone deacetylases (HDACs), which are key elements in the epigenetic control of gene expression . It has been found to be a potent inhibitor of HDACs .
Physical And Chemical Properties Analysis
Chlamydocin has a molecular weight of 526.6 g/mol and a molecular formula of C28H38N4O6 . Its IUPAC name is (3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone .
Scientific Research Applications
Application in Reproductive Biology
- Field : Reproductive Biology
- Application Summary : Chlamydocin analogues have been used to improve the efficiency of mouse somatic cell nuclear transfer (SCNT) embryos .
- Methods : In this process, reconstructed embryos are treated with Chlamydocin analogues, which are specific inhibitors of class I and IIa histone deacetylases (HDACs). The exposure of reconstructed oocytes to HDAC inhibitors is limited to 8–10 hours .
- Results : The development of SCNT-derived embryos in vitro and in vivo revealed that four out of five Chlamydocin analogues tested could promote the development of cloned embryos. The highest pup rates (7.1–7.2%) were obtained with Ky-9 .
Application in Cancer Treatment
- Field : Oncology
- Application Summary : Chlamydocin has been found to be a potent inhibitor of HDACs in A2780 ovarian cancer cells . It has shown potential as an anti-cancer agent due to its ability to induce G2/M cell cycle arrest and apoptosis in MIA PaCa-2 cells .
- Methods : Chlamydocin was purified from a fungal isolate identified as a Tolypocladium sp. It was then tested on human pancreatic cancer cell line (MIA PaCa-2) at low-nanomolar concentrations .
- Results : The study found that 1-alaninechlamydocin induced G2/M cell cycle arrest and apoptosis. It showed potent antiproliferative/cytotoxic activities in the MIA PaCa-2 cell line at low-nanomolar concentrations (GI 505.3 nM, TGI 8.8 nM, LC 5022 nM) .
Application in Gene-Editing Technologies
- Field : Gene-Editing Technologies
- Application Summary : Chlamydocin analogues have been used in gene-editing technologies, particularly in the CRISPR/Cas9 system, to enhance the use of SCNT in livestock animals .
- Methods : The use of Chlamydocin analogues in gene-editing technologies involves the treatment of SCNT-derived embryos with these analogues to improve the efficiency of the process .
- Results : The use of Chlamydocin analogues has been found to significantly improve the full-term development of SCNT-derived embryos .
Application in Antimicrobial Prophylaxis
- Field : Microbiology
- Application Summary : Chlamydocin is used for antimicrobial prophylaxis against Viridans group streptococcal infections in susceptible patients undergoing oral, dental, or upper respiratory surgery .
- Methods : Chlamydocin is administered to patients undergoing certain types of surgery to prevent bacterial endocarditis .
- Results : The use of Chlamydocin has been found to be effective in preventing bacterial infections in susceptible patients .
Application in Treatment of Bacterial Infections
- Field : Infectious Diseases
- Application Summary : Chlamydocin is used for the treatment of a number of bacterial infections, including osteomyelitis (bone) or joint infections, pelvic inflammatory disease, strep throat, pneumonia, acute otitis media (middle ear infections), and endocarditis .
- Methods : Chlamydocin is administered orally, by injection into a vein, or as a cream or a gel to be applied to the skin or in the vagina .
- Results : Chlamydocin has been found to be effective in treating a variety of bacterial infections .
Application in Malaria Treatment
- Field : Infectious Diseases
- Application Summary : In combination with quinine, Chlamydocin can be used to treat malaria .
- Methods : Chlamydocin is administered orally or by injection into a vein .
- Results : The use of Chlamydocin in combination with quinine has been found to be effective in treating malaria .
Future Directions
Research is ongoing to improve the efficiency of Chlamydocin as a treatment for various conditions. For example, studies are exploring the use of Chlamydocin analogues to improve the efficiency of somatic cell nuclear transfer in mice . There is also interest in understanding and improving the epigenetic status of mammalian somatic cell nuclear transfer-derived embryos through the specific inhibitory effects of Chlamydocin on HDACs .
properties
IUPAC Name |
(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6/c1-28(2)27(37)30-20(16-18-10-5-3-6-11-18)26(36)32-15-9-13-21(32)25(35)29-19(24(34)31-28)12-7-4-8-14-22(33)23-17-38-23/h3,5-6,10-11,19-21,23H,4,7-9,12-17H2,1-2H3,(H,29,35)(H,30,37)(H,31,34)/t19-,20-,21+,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJGGKDGBXCNY-QXUYBEEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCC(=O)C3CO3)CC4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCC(=O)[C@@H]3CO3)CC4=CC=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967968 | |
Record name | 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlamydocin | |
CAS RN |
53342-16-8 | |
Record name | Chlamydocin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053342168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Benzyl-1,4,7-trihydroxy-6,6-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-6,9,12,13,14,14a-hexahydropyrrolo[1,2-a][1,4,7,10]tetraazacyclododecin-10(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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